molecular formula C26H28N2O3S B6487565 3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide CAS No. 922087-72-7

3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide

Cat. No.: B6487565
CAS No.: 922087-72-7
M. Wt: 448.6 g/mol
InChI Key: FRPJSGKKYZCQPQ-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide is a complex organic compound that features a unique structure combining a diphenyl group, a tetrahydroisoquinoline moiety, and a sulfonyl group

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c29-26(19-25(22-10-3-1-4-11-22)23-12-5-2-6-13-23)27-16-18-32(30,31)28-17-15-21-9-7-8-14-24(21)20-28/h1-14,25H,15-20H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJSGKKYZCQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroisoquinoline sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. The final step involves coupling this intermediate with 3,3-diphenylpropanoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its role as a pharmaceutical agent with diverse applications in treating various disorders. Research indicates that derivatives of tetrahydroisoquinoline (THIQ), including this compound, exhibit significant biological activities:

  • Neuroprotective Effects : THIQ derivatives are known for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's ability to modulate neurotransmitter systems could help alleviate symptoms associated with these conditions .
  • Orexin Receptor Antagonism : The compound acts as an antagonist to orexin receptors, which are implicated in regulating sleep-wake cycles and appetite. This antagonism suggests potential applications in treating sleep disorders like insomnia and narcolepsy .
  • Antidepressant Activity : The structural characteristics of the compound allow it to interact with various neurotransmitter systems, making it a candidate for developing antidepressant medications. Studies have shown that THIQ derivatives can influence serotonin and dopamine pathways, which are crucial in mood regulation .

Synthetic Methodologies

The synthesis of 3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide involves several key steps that highlight its chemical versatility:

  • Bischler–Nepieralski Reaction : This method is commonly employed to synthesize isoquinoline derivatives. It involves cyclization reactions that yield the desired THIQ structure, essential for the biological activity of the compound .
  • Pictet–Spengler Condensation : This reaction is utilized to form tetrahydroisoquinoline frameworks from appropriate precursors, facilitating the introduction of various substituents that enhance pharmacological properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Study on Neurodegeneration : A study explored the neuroprotective effects of THIQ derivatives in animal models of neurodegeneration. Results indicated that these compounds could reduce neuronal loss and improve cognitive functions associated with Alzheimer's disease .
  • Clinical Trials for Sleep Disorders : Preliminary clinical trials have assessed the effectiveness of orexin receptor antagonists in treating insomnia. Participants reported significant improvements in sleep quality and duration when treated with compounds similar to this compound .

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3,3-diphenylpropanoic acid: Shares the diphenylpropanoic acid core but lacks the sulfonyl and tetrahydroisoquinoline groups.

    N-(2-sulfonylethyl)propanamide: Contains the sulfonyl and propanamide groups but lacks the diphenyl and tetrahydroisoquinoline moieties.

Uniqueness

3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Biological Activity

3,3-Diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide is a synthetic compound derived from the tetrahydroisoquinoline (THIQ) framework. This compound has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry. The unique structure of this compound suggests a variety of interactions with biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C22H26N2O2S
  • Molecular Weight : 398.52 g/mol

Pharmacological Profile

Research indicates that compounds based on the tetrahydroisoquinoline structure exhibit a range of pharmacological activities. The specific compound has been noted for its potential effects on:

  • Dopamine Receptors : Tetrahydroisoquinolines are known to interact with dopamine receptors, which play crucial roles in mood regulation and cognitive functions. Studies have shown that modifications in the THIQ structure can enhance binding affinity to dopamine D(3) receptors, which are implicated in various psychiatric disorders .
  • Orexin Receptors : The compound may also act as an orexin receptor antagonist. Orexin receptors are involved in regulating arousal, wakefulness, and appetite. Antagonism of these receptors has potential therapeutic applications in treating sleep disorders and obesity .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against certain enzymes and receptors:

  • Phenylethanolamine N-methyltransferase (PNMT) : This enzyme is critical for catecholamine biosynthesis. Compounds similar to the one studied have shown high potency as selective inhibitors of PNMT, suggesting that this compound might possess similar properties .
  • Neuroprotective Effects : Some studies suggest that derivatives of THIQs can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of THIQ derivatives on cognitive functions in animal models. The results indicated that specific substitutions on the tetrahydroisoquinoline ring enhanced memory retention and reduced anxiety-like behaviors. This suggests a potential application for compounds like this compound in treating anxiety disorders and improving cognitive function .

Case Study 2: Pain Management

Another study explored the analgesic properties of THIQ compounds in models of neuropathic pain. The results showed that certain derivatives significantly reduced pain responses without notable side effects. This positions compounds like this compound as promising candidates for developing new pain management therapies .

Q & A

Basic: What are the standard synthetic protocols for 3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide?

Methodological Answer:
The compound is typically synthesized via multi-step organic reactions, including sulfonylation of 1,2,3,4-tetrahydroisoquinoline followed by coupling with a diphenylpropanamide scaffold. Key steps involve:

  • Sulfonylation : Reacting tetrahydroisoquinoline with sulfonyl chlorides under inert conditions (e.g., DCM, triethylamine, 0–5°C) to form the sulfonyl intermediate .
  • Amide Coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the sulfonylated intermediate with 3,3-diphenylpropanoic acid. Reaction progress is monitored via TLC or LC-MS .
  • Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity.

Advanced: How can computational methods optimize the synthesis yield and selectivity of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions:

  • Transition State Analysis : Identify energy barriers for sulfonylation and amidation steps to minimize side reactions (e.g., over-sulfonylation) .
  • Solvent Optimization : COSMO-RS simulations predict solvent polarity effects on reaction kinetics, favoring aprotic solvents like THF for higher yields .
  • Machine Learning : Train models on historical reaction data to recommend catalyst ratios (e.g., EDC:HOBt at 1.2:1) and temperature profiles .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorometric assays (e.g., trypsin-like proteases) to test sulfonamide-mediated inhibition. IC₅₀ values are calculated via dose-response curves .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects. Include positive controls (e.g., doxorubicin) and validate with flow cytometry .

Advanced: How can molecular docking resolve contradictions between predicted and observed receptor binding affinities?

Methodological Answer:

  • Flexible Docking : Use AutoDock Vina with receptor flexibility (e.g., side-chain rotations in catalytic sites) to account for induced-fit binding .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM force field) to validate stable binding poses and identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .
  • Free Energy Calculations : MM-GBSA analysis quantifies binding energy discrepancies caused by solvent entropy or protonation states .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Exposure Mitigation : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Store in airtight containers under nitrogen .
  • Waste Disposal : Segregate halogenated waste (sulfonyl groups) for incineration .

Advanced: How do hyphenated analytical techniques (e.g., LC-MS/MS) address data variability in impurity profiling?

Methodological Answer:

  • LC-MS/MS Method : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. MS/MS in MRM mode detects trace impurities (e.g., desulfonylated byproducts) at LOD <0.1% .
  • Data Normalization : Internal standards (e.g., deuterated analogs) correct for ionization efficiency variations .

Basic: What are the primary metabolic pathways predicted for this compound?

Methodological Answer:

  • Phase I Metabolism : CYP3A4-mediated oxidation of the tetrahydroisoquinoline ring (predicted via SwissADME).
  • Phase II Conjugation : Glucuronidation of the amide group (confirmed by hepatocyte incubations with UDPGA) .

Advanced: How can in silico toxicology models prioritize in vivo testing endpoints?

Methodological Answer:

  • QSAR Models : Use ProTox-II to predict hepatotoxicity (e.g., structural alerts for sulfonamide-induced idiosyncratic reactions) .
  • Transcriptomics : Compare gene expression profiles (e.g., ToxCast database) to identify off-target effects on nuclear receptors .

Basic: What chromatographic methods validate purity and stability under storage conditions?

Methodological Answer:

  • HPLC-DAD : Use a C8 column (5 µm, 150 mm) with isocratic elution (60:40 methanol/water). Monitor degradation at 254 nm; stability is confirmed if peak area loss <5% after 6 months at −20°C .

Advanced: How do reaction engineering principles improve scale-up from milligram to gram quantities?

Methodological Answer:

  • Mixing Optimization : CFD simulations ensure homogeneity in batch reactors (e.g., reduce dead zones during sulfonylation) .
  • Heat Transfer : Jacketed reactors with PID-controlled cooling maintain <5°C during exothermic amidation .

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